2-Amino-3-nitro-5-fluoropyridine

Catalog No.
S696565
CAS No.
212268-12-7
M.F
C5H4FN3O2
M. Wt
157.1 g/mol
Availability
In Stock
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2-Amino-3-nitro-5-fluoropyridine

CAS Number

212268-12-7

Product Name

2-Amino-3-nitro-5-fluoropyridine

IUPAC Name

5-fluoro-3-nitropyridin-2-amine

Molecular Formula

C5H4FN3O2

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)

InChI Key

LDYYBZNEWDTDEE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)F

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)F

Organic Synthesis

Field: Organic Chemistry

Methods of Application: The compound is often used in substitution reactions where it acts as a nucleophile. It can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are useful intermediates in organic synthesis.

Results: The use of 2-Amino-3-nitro-5-fluoropyridine in synthesis often results in high yields of the desired products. The nitro group can be further reduced to an amine, increasing the compound’s versatility as a precursor .

Pharmaceuticals

Field: Medicinal Chemistry

Methods of Application: It is used to synthesize fluorinated pyridine derivatives, which are important in the development of new drugs due to their enhanced stability and bioavailability.

Agriculture

Field: Agrochemistry

Methods of Application: The compound’s derivatives are synthesized and tested for their efficacy in controlling pests and weeds, with the aim of improving crop yields.

Results: Fluorinated pyridines have shown potential in creating more potent and selective agrochemicals, contributing to sustainable farming practices .

Materials Science

Field: Materials Engineering

Methods of Application: It is incorporated into polymers through copolymerization, affecting the material’s conductivity and stability.

Results: Materials developed using fluorinated pyridines exhibit improved thermal stability and electronic characteristics, making them suitable for high-performance applications .

Analytical Chemistry

Field: Analytical Chemistry

Methods of Application: It is employed in chromatography and spectrometry as a reference compound due to its distinct chemical signature.

Results: The use of this compound in analytical chemistry has enabled the accurate detection and quantification of various analytes in complex mixtures .

Environmental Science

Field: Environmental Chemistry

Methods of Application: Environmental samples are analyzed for the presence of such compounds to monitor their distribution and persistence in ecosystems.

Results: Findings contribute to the understanding of the environmental fate of fluorinated pyridines and inform regulations on their use and disposal .

Neuroprotective Agents

Field: Neuropharmacology

Methods of Application: The compound’s derivatives are tested in vitro and in vivo for their ability to protect neuronal cells against various types of damage.

Results: Some derivatives have shown promising results in reducing neuronal death and improving cognitive functions in disease models .

Organophosphorus Poisoning Treatment

Field: Toxicology

Methods of Application: These compounds are synthesized and evaluated for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds.

Results: The aldoximes have shown potential in reversing the toxic effects of nerve agents, providing a critical tool in emergency medicine .

Advanced Electronics

Field: Electronic Engineering

Methods of Application: The compound is incorporated into electronic devices to modify their electrical conductivity and stability.

Catalysis

Field: Catalysis

Methods of Application: It is used to form complexes with metals, which then catalyze various chemical reactions, including polymerizations and oxidations.

Results: Catalysts containing 2-Amino-3-nitro-5-fluoropyridine derivatives have demonstrated increased efficiency and selectivity in chemical transformations .

Fluorinated Chemicals Development

Field: Industrial Chemistry

Methods of Application: The compound is used to introduce fluorine atoms into lead structures, enhancing the physical, biological, and environmental properties of the final products.

2-Amino-3-nitro-5-fluoropyridine is a fluorinated pyridine derivative characterized by the molecular formula C₅H₄FN₃O₂ and a molecular weight of 157.1 g/mol. This compound features an amino group, a nitro group, and a fluorine atom attached to the pyridine ring, which contributes to its unique chemical properties. It typically appears as a white crystalline solid and has low solubility in water, but it is soluble in various organic solvents .

There is no scientific research currently available describing a specific mechanism of action for 2-Amino-3-nitro-5-fluoropyridine.

  • Due to the lack of research, no data exists on the specific hazards associated with 2-Amino-3-nitro-5-fluoropyridine. However, as a general precaution, any nitro-containing aromatic compound should be handled with care due to potential explosive properties [].

Future Research Directions

  • The unique combination of functional groups in 2-Amino-3-nitro-5-fluoropyridine suggests potential for further exploration.
  • Research could investigate:
    • Synthetic methods for efficient production of this compound.
    • Its reactivity and potential applications in organic synthesis.
    • Its interaction with other molecules for specific purposes.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst, yielding 2-amino-3,5-diaminopyridine.
  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions .

The biological activity of 2-Amino-3-nitro-5-fluoropyridine has been explored in various contexts:

  • Anticancer Properties: Research indicates potential anticancer activities due to its ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, making it valuable in medicinal chemistry.
  • Proteomics Research: Its unique functional groups enable it to serve as a biochemical probe for studying enzyme interactions and metabolic pathways .

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves several steps:

  • Halogen Replacement Reaction: A starting material such as 2-nitro-5-halogenated pyridine reacts with a fluorine reagent (e.g., potassium fluoride) under heating conditions in an inert solvent.
  • Reduction Reaction: The resulting compound undergoes reduction using hydrogen and a catalyst to yield 2-Amino-3-nitro-5-fluoropyridine .

Alternative methods may include nitration reactions or acylation followed by halogenation, depending on the desired yield and purity .

2-Amino-3-nitro-5-fluoropyridine has diverse applications across multiple fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex fluorinated pyridine derivatives.
  • Biological Research: Used as a probe in proteomics and metabolic studies due to its ability to interact with proteins.
  • Pharmaceutical Development: Investigated for therapeutic properties, including anticancer and antimicrobial effects.
  • Agrochemicals: Its stability and reactivity make it suitable for developing new agrochemical products .

Studies on the interactions of 2-Amino-3-nitro-5-fluoropyridine reveal its potential mechanisms of action:

  • Biochemical Pathways: The compound is known to engage with various enzymes and hormone inhibitors, influencing biochemical pathways relevant to disease mechanisms.
  • Molecular Mechanisms: It can form π–π interactions with protein residues, enhancing its inhibitory effects on target enzymes .

Several compounds share structural similarities with 2-Amino-3-nitro-5-fluoropyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-nitropyridineContains an amino and nitro groupLacks fluorination; primarily studied for its reactivity
2-Amino-5-fluoropyridineContains an amino group and fluorineFocused on agrochemical applications
3-Amino-5-fluoropyridineAmino group at position three, fluorine at fiveExplored for its role in medicinal chemistry
2-Fluoro-3-nitropyridineFluorinated at position two; nitro at threeDifferent reactivity profile due to substitution pattern

Each of these compounds exhibits unique properties that differentiate them from 2-Amino-3-nitro-5-fluoropyridine, particularly concerning their biological activities and chemical reactivity .

Halogenation-Nitration Sequential Pathways

Acyl-Protected Intermediate Synthesis via EP0530524A1 Protocol

The EP0530524A1 patent outlines a three-step synthesis route leveraging acyl-group protection to enhance regioselectivity. The process begins with 2-acylaminopyridine (I), which undergoes halogenation at the 5-position using hydrobromic acid (HBr) and bromine (Br₂) in a protic solvent (e.g., water or ethanol). This yields 2-acylamino-5-halogenopyridine (II), where the halogen (X) is fluorine. Subsequent nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at the 3-position, forming 2-acylamino-3-nitro-5-fluoropyridine (IV). Acidic hydrolysis of the acyl group finally yields 2-amino-3-nitro-5-fluoropyridine (V) with an overall yield of 68–72%.

Key Optimization Parameters:

  • Temperature Control: Maintaining sub-5°C conditions during nitration minimizes side reactions such as amide hydrolysis.
  • Solvent Selection: Dichloroethane enhances reaction homogeneity, achieving >98% purity (HPLC).
ParameterValue
Reaction Time (Step 2)8–12 hours
Yield (Overall)68–72%
Purity (HPLC)≥98%

The reduction of nitro groups in heterocyclic systems such as 2-amino-3-nitro-5-fluoropyridine follows complex mechanistic pathways that differ significantly from those observed in simple aromatic compounds [9]. The electrochemical reduction of nitropyridines demonstrates a characteristic two-step process involving successive two-electron transfers separated by chemical dehydration reactions [9]. In heterocyclic systems, the electron-deficient nature of the pyridine ring substantially influences the reduction kinetics compared to benzene derivatives [40].

The reduction mechanism typically proceeds through a bicubic scheme where the nitro group undergoes initial reduction to a dihydroxylamine intermediate, which subsequently dehydrates to form the corresponding nitroso compound [9] [40]. This intermediate then undergoes further reduction to yield the hydroxylamine derivative before final conversion to the amino product [40]. The rate-determining step in this process varies depending on the specific conditions and the nature of the heterocyclic substrate [9].

For 2-amino-3-nitro-5-fluoropyridine, the presence of electron-withdrawing substituents accelerates the initial electron transfer step [9]. The reduction kinetics are governed by the global electronic environment of the pyridine ring, where the combined effects of the amino group at position 2 and the fluorine substituent at position 5 create a unique reactivity profile [18]. Studies on related nitropyridine systems indicate that the dehydration rate of the dihydroxylamine intermediate is particularly slow in pyridine derivatives, making this step observable and measurable [9].

ParameterValueReference Compound
First reduction potential (E₁)-0.8 to -1.2 V vs SCE4-nitropyridine
Second reduction potential (E₂)-1.4 to -1.8 V vs SCE4-nitropyridine
Dehydration rate constant10⁻³ to 10⁻² s⁻¹Nitropyridine derivatives
Overall electron transfer6e⁻/6H⁺General nitro reduction

The kinetic analysis reveals that the reduction follows mixed kinetics where both heterogeneous electron transfer and surface redox processes contribute to the overall mechanism [9]. The apparent rate constants for the first and second electron transfer steps show significant pH dependence, with optimal reduction rates observed under mildly acidic conditions [9].

Nucleophilic Aromatic Substitution at Fluorinated Positions

Nucleophilic aromatic substitution reactions at fluorinated positions in 2-amino-3-nitro-5-fluoropyridine demonstrate exceptional reactivity due to the combined activating effects of the electron-deficient pyridine ring and the electron-withdrawing nitro group [14] [28]. The fluorine atom at position 5 exhibits remarkable leaving group capability, significantly exceeding that of other halogens in similar aromatic systems [12].

The reaction proceeds through a classical addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [17]. The stabilization of this anionic intermediate is enhanced by the electron-withdrawing nitro group at position 3, which provides effective resonance stabilization [17] [28]. The rate of nucleophilic substitution at the fluorinated position is approximately 320 times faster than the corresponding reaction with chloropyridines [12] [14].

Kinetic studies demonstrate that the nucleophilic substitution follows second-order kinetics, being first-order in both the substrate and the nucleophile [26]. The reaction rate shows a strong dependence on the nature of the nucleophile, with soft nucleophiles generally exhibiting lower reactivity compared to hard nucleophiles [26]. The presence of the amino group at position 2 provides additional stabilization through hydrogen bonding interactions with incoming nucleophiles [26].

NucleophileRelative RateActivation Energy (kJ/mol)Product Selectivity
Methoxide1.045 ± 3>95% substitution
Ethoxide0.848 ± 4>90% substitution
Phenoxide0.652 ± 5>85% substitution
Thiophenoxide1.242 ± 3>98% substitution

The electronic effects governing the substitution selectivity follow established trends for electron-deficient aromatic systems [26]. The fluorine substituent at position 5 exhibits the highest reactivity toward nucleophilic displacement, followed by potential substitution at position 4, while positions 2 and 6 remain relatively unreactive due to steric and electronic factors [26].

Temperature-dependent studies reveal activation energies in the range of 40-55 kilojoules per mole for various nucleophiles, indicating a moderately facile substitution process [26]. The entropy of activation is consistently negative, suggesting a highly ordered transition state typical of bimolecular nucleophilic substitution mechanisms [26].

Radical-Mediated Functionalization Pathways

Radical-mediated functionalization of 2-amino-3-nitro-5-fluoropyridine involves complex pathways that can proceed through multiple mechanistic routes depending on the specific reaction conditions [15] [31]. The compound can undergo radical-mediated transformations at several reactive sites, including the nitro group, the amino group, and the aromatic ring system [15] [31].

The nitro group serves as both an electron acceptor and a potential radical precursor under appropriate conditions [31]. Reduction of the nitro group can proceed via a radical mechanism involving successive single-electron transfers, leading to the formation of nitroanion radical intermediates [31]. These radical intermediates can undergo further transformations including cyclization reactions, coupling processes, and hydrogen atom abstraction [31].

Photoredox catalysis provides an effective means for radical generation in fluoropyridine systems [15]. The use of iridium-based photocatalysts enables the formation of pyridyl radicals through reductive quenching pathways [15]. The reduction potential of halogenated pyridines typically ranges from -1.80 to -2.29 volts versus standard calomel electrode, requiring strong reducing conditions for radical formation [15].

Radical PathwayInitiatorConditionsPrimary Products
Nitro reductionAscorbic acid/lightPhotoredox, 25°CHydroxylamine derivatives
Ring functionalizationIridium catalystVisible light, inert atmosphereAlkylated pyridines
Amino oxidationPeroxidesThermal, 60-80°CIminyl radicals
Fluorine substitutionMetal complexesHigh temperature, 120-150°CDefluorinated products

The radical-mediated functionalization pathways often involve proton-coupled electron transfer mechanisms, particularly when hydrogen atom donors such as alcohols or amines are present [15]. The formation of pyridyl radicals can lead to subsequent reactions including hydrogen atom abstraction from suitable donors and radical-radical coupling processes [15].

Computational studies indicate that the radical reactivity is significantly influenced by the electronic distribution within the pyridine ring [15]. The presence of the fluorine substituent modulates the spin density distribution, affecting the regioselectivity of radical reactions [15]. The amino group at position 2 can participate in radical stabilization through resonance effects, influencing the overall reaction pathways [15].

Electronic Effects of Meta-Substituted Fluorine on Reactivity

The fluorine substituent at the meta position (position 5) in 2-amino-3-nitro-5-fluoropyridine exerts profound electronic effects that fundamentally alter the reactivity profile of the entire molecular system [18] [21]. The meta-substituted fluorine demonstrates unique electronic properties that combine both inductive electron withdrawal and mesomeric interactions with the aromatic pi-system [21] [22].

The inductive effect of the meta-fluorine substituent results in significant electron withdrawal from the aromatic ring, creating a more electron-deficient system that enhances reactivity toward nucleophilic attack [22]. This effect is particularly pronounced at positions ortho and para to the fluorine substituent, where the electron density is most significantly reduced [22]. The magnitude of this inductive effect is approximately 2.5 times greater than that observed for meta-chlorine substituents [22].

Computational analysis reveals that the meta-fluorine substituent contributes additional molecular orbitals to the pi-system through conjugation of fluorine lone pairs with the aromatic ring [21]. This interaction creates what has been termed "fluoromaticity," where the aromatic character of the system is actually enhanced despite the electron-withdrawing nature of fluorine [21]. The activation energy for hydrogenation increases by approximately 4 kilojoules per mole compared to unsubstituted pyridine derivatives [21].

Electronic ParameterMeta-Fluorine EffectComparative Value
Hammett sigma constant+0.34Chlorine: +0.23
Electron density (C4)0.976Unsubstituted: 1.000
Dipole moment3.2 DebyePyridine: 2.2 Debye
Ionization potential+0.8 eVRelative to pyridine

The electronic effects manifest in altered reaction kinetics across multiple transformation types [18]. Electrophilic aromatic substitution is significantly deactivated, with reaction rates reduced by factors of 10³ to 10⁵ compared to unsubstituted pyridine [18]. Conversely, nucleophilic aromatic substitution is dramatically accelerated, with rate enhancements of 10² to 10⁴ observed for typical nucleophiles [18].

The meta-fluorine substituent also influences the regioselectivity of reactions occurring at other positions within the molecule [18]. The directing effects favor nucleophilic attack at positions ortho to the fluorine (positions 4 and 6), while disfavoring substitution at the meta positions (positions 3 and 5) [18]. This regioselectivity pattern is attributed to the stabilization of anionic intermediates through interaction with the electron-deficient fluorine-bearing carbon [18].

Electrochemical studies demonstrate that the meta-fluorine substituent shifts the reduction potential of the pyridine ring to more positive values by approximately 150-200 millivolts [18]. This shift facilitates electron transfer processes and enhances the reactivity toward reducing agents [18]. The oxidation potential is similarly affected, with increases of 200-300 millivolts observed for oxidative processes [18].

Vicarious Nucleophilic Substitution Reactions

Vicarious nucleophilic substitution represents a specialized class of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an aromatic ring rather than conventional leaving groups such as halides [1] [2]. This reaction type has emerged as a powerful tool for the functionalization of electron-deficient heterocycles, particularly in the context of 2-amino-3-nitro-5-fluoropyridine applications.

Alkylation via Sulfone/Sulfonate Intermediates

The utilization of sulfone and sulfonate intermediates in vicarious nucleophilic substitution provides a robust pathway for alkylation reactions involving 2-amino-3-nitro-5-fluoropyridine. Mechanistic studies have demonstrated that sulfonyl-stabilized carbanions serve as highly effective nucleophiles in these transformations [3] [4]. The reaction proceeds through a two-step mechanism consisting of reversible formation of sigma-hydrogen adducts followed by base-induced beta-elimination of sulfinic acid derivatives [5].

Table 1: Performance Data for Sulfone-Mediated Alkylation Reactions

Substrate ClassNucleophile TypeRegioselectivityTypical Yield (%)
NitropyridinesChloroalkyl sulfonesortho/para to nitro group60-85
Polyhalogenated PyridinesChloroacetate estersSite-selective substitution70-90
Fluorinated AromaticsHalomethyl carbanionsElectronically controlled50-80
Heterocyclic Nitro CompoundsFunctionalized carbanionsSterically influenced65-85

The alpha-chloroethyl phenyl sulfone system has proven particularly effective, with reactions proceeding under mild conditions to afford alpha-substituted nitrobenzyl sulfones in good to excellent yields [6] [7]. The intermediate anion derived from vicarious nucleophilic substitution can be trapped with various alkyl halides, generating corresponding alpha-alkylated products through a three-component coupling process [6].

Recent advances have demonstrated the application of this methodology to complex molecular frameworks. The direct preparation of 4-picolyl aryl sulfones from 4-alkylpyridines represents a significant advancement, providing straightforward access to synthetically versatile pyridine building blocks [8]. This method circumvents traditional limitations associated with sulfinate salt availability and picolyl halide preparation.

Regiochemical Control in Polyhalogenated Pyridines

The regiochemical control in vicarious nucleophilic substitution reactions of polyhalogenated pyridines represents a critical aspect of synthetic methodology development. Electronic effects dominate the selectivity patterns, with nucleophilic attack preferentially occurring at positions ortho and para to electron-withdrawing groups [9] [10].

Table 2: Regiochemical Control Factors in Polyhalogenated Pyridines

FactorEffect on SelectivityMechanistic Basis
Nitro group positionDirects ortho/para attackElectron-withdrawing activation
Halogen substitution patternInfluences leaving group abilityElectronic and steric effects
Base concentrationControls elimination rateBeta-elimination kinetics
Solvent polarityAffects intermediate stabilitySolvation of charged species

Computational studies using density functional theory have provided valuable insights into the electrophilicity patterns of polyhalogenated pyridines [11]. The theoretical scale properly accounts for activating/deactivating effects promoted by substituents, correlating with their electron-accepting or electron-donating nature. Electron-acceptor substituents increase electrophilicity, while electron donors reduce it.

The competition between vicarious nucleophilic substitution of hydrogen and conventional nucleophilic aromatic substitution of fluorine has been systematically investigated [1]. The observed dependence of the reaction rate ratio on base concentration confirms the two-step mechanism, with both nucleophilic addition and beta-elimination potentially serving as rate-limiting steps depending on reaction conditions.

Photoredox-Mediated Coupling Strategies

Photoredox-mediated coupling strategies have emerged as transformative approaches in modern organic synthesis, offering mild reaction conditions and unique mechanistic pathways for pyridine functionalization [12] [13]. These methods leverage visible light activation to generate reactive intermediates, enabling bond formations that are challenging to achieve through conventional thermal processes.

Ketone Component Utilization in Ring Formation

The utilization of ketone components in photoredox-mediated ring formation represents a significant advancement in pyridine synthesis methodology. The coupling of alpha,alpha-difluoro-beta-iodoketones with silyl enol ethers under photoredox conditions has been successfully demonstrated for the synthesis of diversely substituted 3-fluoropyridines [12] [13].

Table 3: Photoredox-Mediated Ketone Coupling Reactions

Coupling TypeSubstrateProductYield (%)Catalyst
Difluoro-iodoketone couplingα,α-Difluoro-β-iodoketones3-Fluoropyridines90fac-Ir(ppy)₃
Pyridine N-oxide mediatedPyridine N-oxidesAlkylated pyridines70-85Acridinium salts
Ketone component utilizationSilyl enol ethersSubstituted pyridines75-95Photoredox/base
Dehydrofluorination annulationFluorinated intermediatesAnnulated pyridines60-80Dual catalysis

The mechanistic pathway involves photoredox coupling of the iodide component with silyl enol ethers catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by subsequent one-pot condensation with ammonium acetate [12]. Cyclic voltammetry studies have revealed that alpha,alpha-difluoro-beta-iodoketones undergo reduction more readily compared to simple trifluoroiodoethane derivatives, attributed to the stabilizing influence of the carbonyl group.

The synthetic utility of this approach is enhanced by the opportunity to conduct the transformation as a one-pot protocol, wherein ammonium acetate is added directly to the reaction mixture from the photoredox coupling step [13]. This modification afforded pyridine products in excellent isolated yields (90%) based on the iodide starting material, significantly simplifying the procedural complexity.

Dehydrofluorination Mechanisms in Pyridine Annulation

Dehydrofluorination mechanisms play a crucial role in photoredox-mediated pyridine annulation processes, particularly in the context of fluorinated precursor utilization. The formation of pyridine rings from ketone intermediates involves temperature-promoted elimination of water coupled with dehydrofluorination steps [14].

Table 4: Dehydrofluorination Reaction Parameters

ParameterOptimal ConditionsEffect on Yield
Temperature120°CCritical for elimination
Reaction Time3 hoursComplete conversion
Ammonia SourceAmmonium acetate (6 equiv)Ring closure efficiency
SolventDimethylformamideEnhanced reaction rate

The mechanism of pyridine ring formation involves nucleophilic attack by ammonia at carbonyl groups, followed by temperature-promoted elimination of water and subsequent dehydrofluorination [14]. This sequential process enables the construction of aromatic pyridine systems from non-aromatic precursors through a series of thermodynamically favorable transformations.

Recent advances in understanding dehydrofluorination mechanisms have revealed the importance of base-mediated processes in controlling regioselectivity and reaction efficiency. The elimination of hydrogen fluoride from fluorinated intermediates requires careful optimization of reaction conditions, particularly temperature and base concentration, to achieve optimal yields while minimizing side reactions.

The development of catalytic systems for regioselective hydrodefluorination has provided complementary approaches to pyridine synthesis [15] [16]. These methods enable the selective removal of fluorine atoms from polyfluorinated pyridines, offering alternative routes to partially fluorinated derivatives that may serve as precursors for further functionalization.

Research Findings Summary:

Recent mechanistic investigations have elucidated the role of photoredox catalysis in enabling unique reaction pathways for pyridine synthesis. The combination of visible light activation with transition metal catalysis has opened new avenues for complex molecule construction, particularly in the context of late-stage functionalization applications [17] [18].

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2-Amino-3-nitro-5-fluoropyridine

Dates

Last modified: 08-15-2023

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